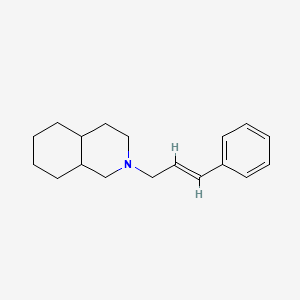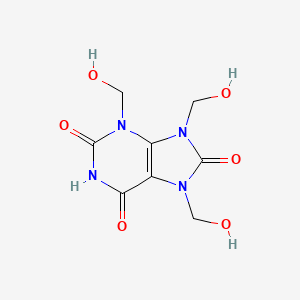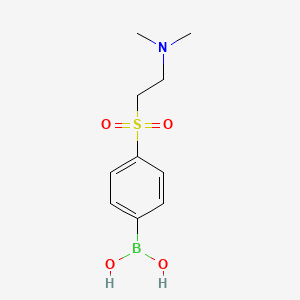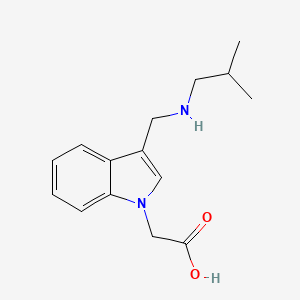
3-Nitro-4,5-bis(trimethylsilyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4,5-bis(trimethylsilyl)isoxazole is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is notable for its unique structural features, including the presence of nitro and trimethylsilyl groups, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4,5-bis(trimethylsilyl)isoxazole typically involves the reaction of primary nitro compounds with aldehydes or activated ketones. One common method includes the condensation of nitroalkanes with aldehydes in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require moderate temperatures and the use of catalysts such as copper or gold compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4,5-bis(trimethylsilyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Nitro-4,5-bis(trimethylsilyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-4,5-bis(trimethylsilyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trimethylsilyl groups can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-nitroisoxazole
- 3,4,5-Trisubstituted isoxazoles
- 3,5-Disubstituted isoxazoles
Uniqueness
3-Nitro-4,5-bis(trimethylsilyl)isoxazole is unique due to the presence of both nitro and trimethylsilyl groups, which confer distinct chemical reactivity and biological properties. Compared to other similar compounds, it offers a unique combination of stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
96914-19-1 |
|---|---|
Molecular Formula |
C9H18N2O3Si2 |
Molecular Weight |
258.42 g/mol |
IUPAC Name |
trimethyl-(3-nitro-4-trimethylsilyl-1,2-oxazol-5-yl)silane |
InChI |
InChI=1S/C9H18N2O3Si2/c1-15(2,3)7-8(11(12)13)10-14-9(7)16(4,5)6/h1-6H3 |
InChI Key |
VKIGBNSIBXYHKF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(ON=C1[N+](=O)[O-])[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)


![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)

